2-(3-Bromophenyl)-2-fluoroacetic acid

説明

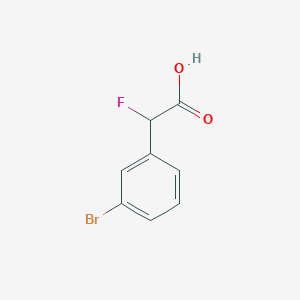

2-(3-Bromophenyl)-2-fluoroacetic acid is a halogenated aromatic compound featuring a bromine atom at the meta position of the phenyl ring and a fluorine atom on the α-carbon of the acetic acid backbone. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves fluorination of the parent 2-(3-bromophenyl)acetic acid using reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) (Selectfluor®) and 4-(dimethylamino)pyridine (DMAP) in acetonitrile . The compound’s molecular formula is C₈H₅BrF₂O₂, with a molecular weight of 251.02 g/mol .

特性

分子式 |

C8H6BrFO2 |

|---|---|

分子量 |

233.03 g/mol |

IUPAC名 |

2-(3-bromophenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C8H6BrFO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) |

InChIキー |

SBGAEPPSNUHMKC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)F |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Acidity and Reactivity

The electron-withdrawing effects of bromine (meta) and fluorine (α-carbon) enhance the acidity of the carboxylic acid group compared to non-halogenated analogues. Key comparisons include:

a. 2-(4-Chlorophenyl)-2-fluoroacetic Acid

- Molecular Weight : 188.58 g/mol .

- Acidity : The chlorine atom (para) exerts a weaker electron-withdrawing effect than bromine, resulting in slightly lower acidity compared to the brominated analogue.

- Synthetic Utility : Used in drug intermediates, but less reactive in nucleophilic substitutions due to chlorine’s lower polarizability .

b. 2-(3,4-Difluorophenyl)-2-fluoroacetic Acid

- Molecular Weight : 204.15 g/mol (estimated from C₉H₇F₃O₂) .

- Acidity: The additional fluorine atoms (meta and para) increase electron withdrawal, leading to higher acidity than the mono-fluoro-bromo derivative.

- Synthesis : Achieved in 47% yield using Selectfluor® and DMAP, comparable to brominated analogues .

c. 2-(3-Bromophenyl)-2,2-difluoroacetic Acid

- Molecular Weight : 251.02 g/mol .

- Acidity: The geminal difluoro substitution further enhances acidity due to stronger inductive effects. This compound is more reactive in decarboxylation reactions than its mono-fluoro counterpart .

Steric and Stability Considerations

a. 2-(4-(tert-Butyl)phenyl)-2-fluoroacetic Acid

- Stability : The bulky tert-butyl group provides steric protection, improving stability during purification (e.g., silica chromatography) .

- Yield : Successfully isolated as white crystals, unlike decomposition-prone derivatives like 2-fluoro-2-(thiophen-2-yl)acetic acid .

b. 2-(3-Bromophenyl)-2-methylpropanoic Acid

- Steric Effects : Replacement of fluorine with a methyl group reduces acidity (methyl is electron-donating) but increases lipophilicity, influencing bioavailability .

Theoretical and Spectroscopic Insights

Density Functional Theory (DFT) studies highlight the electronic effects of substituents:

- The bromine atom in 2-(3-bromophenyl)-2-fluoroacetic acid induces significant charge redistribution on the phenyl ring, affecting binding affinity in coordination chemistry .

- Comparative NMR data (e.g., ¹H NMR δ 5.82 ppm for the α-fluorine proton in 2-(3,4-difluorophenyl)-2-fluoroacetic acid ) reveal deshielding trends correlated with substituent electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。